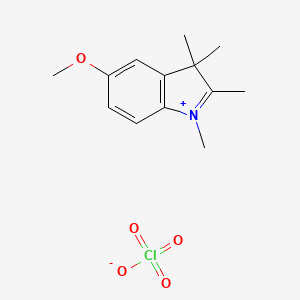
Bis(3,4-dimethoxyphenyl)phenylmethane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(3,4-dimethoxyphenyl)phenylmethane: is an organic compound with the molecular formula C17H18O5 It is characterized by the presence of two methoxy groups attached to the phenyl rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Bis(3,4-dimethoxyphenyl)phenylmethane typically involves the reaction of 3,4-dimethoxybenzaldehyde with phenylmagnesium bromide in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents and catalysts. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: Bis(3,4-dimethoxyphenyl)phenylmethane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it to the corresponding alcohols.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine or nitric acid can be used for substitution reactions.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Various substituted phenyl derivatives.
Applications De Recherche Scientifique
Bis(3,4-dimethoxyphenyl)phenylmethane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Bis(3,4-dimethoxyphenyl)phenylmethane involves its interaction with various molecular targets. The methoxy groups play a crucial role in its reactivity, influencing its ability to participate in different chemical reactions. The pathways involved may include electron transfer processes and interactions with specific enzymes or receptors.
Comparaison Avec Des Composés Similaires
- Bis(3,4-dimethoxyphenyl)methanone
- 2,6-bis(4-methoxyphenyl)-4-phenylpyridine
- N-ethyl-N-phenylbenzamide
Comparison: Bis(3,4-dimethoxyphenyl)phenylmethane is unique due to its specific arrangement of methoxy groups and phenyl rings, which confer distinct chemical and physical properties
Propriétés
Numéro CAS |
86467-27-8 |
|---|---|
Formule moléculaire |
C23H24O4 |
Poids moléculaire |
364.4 g/mol |
Nom IUPAC |
4-[(3,4-dimethoxyphenyl)-phenylmethyl]-1,2-dimethoxybenzene |
InChI |
InChI=1S/C23H24O4/c1-24-19-12-10-17(14-21(19)26-3)23(16-8-6-5-7-9-16)18-11-13-20(25-2)22(15-18)27-4/h5-15,23H,1-4H3 |
Clé InChI |
WKIARBUKARNPLM-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1)C(C2=CC=CC=C2)C3=CC(=C(C=C3)OC)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


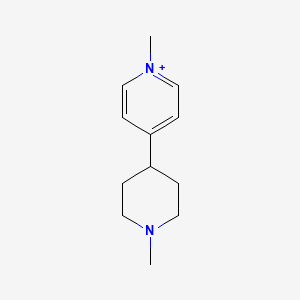
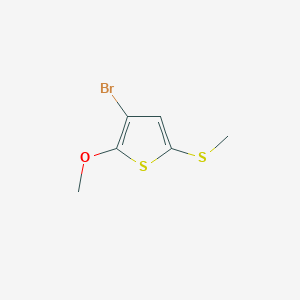
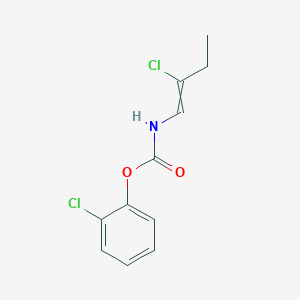
![1-(3,4-Dichlorophenyl)-3-[2-(methylamino)benzoyl]pyrrolidin-2-one](/img/structure/B14406444.png)

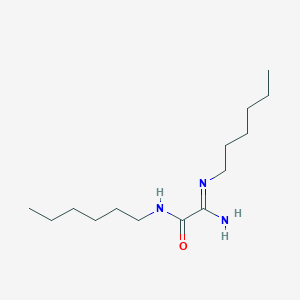
![1-[(4-Hydroxy-3-methoxyphenyl)methyl]-3-octylthiourea](/img/structure/B14406480.png)


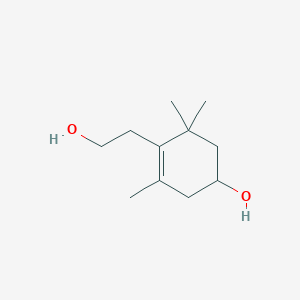
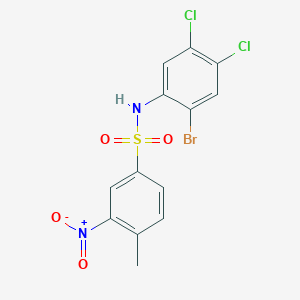
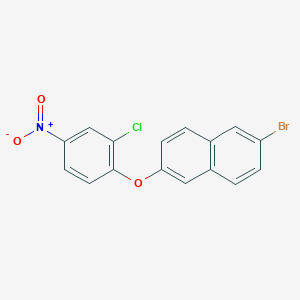
![N-[2-(Ethylamino)-5-nitrophenyl]propanamide](/img/structure/B14406511.png)
